molecular formula C10H12N2O B15201536 (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Cat. No.: B15201536
M. Wt: 176.21 g/mol
InChI Key: NNKKOFWZPFHHCX-VIFPVBQESA-N
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Description

(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a heterocyclic compound that belongs to the class of azepinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can be achieved through several methods. One efficient approach involves the palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide in the presence of triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3). This tandem reaction yields indeno[1,2-c]azepin-3(2H)-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and N-halogenosuccinimides for halogenation . Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired transformations.

Major Products Formed

Major products formed from these reactions include halogenated derivatives, oxo compounds, and various substituted azepinones. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one include other azepinones and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(4S)-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

InChI

InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1

InChI Key

NNKKOFWZPFHHCX-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C(=O)NCC2=CC=CC=C21)N

Canonical SMILES

C1C(C(=O)NCC2=CC=CC=C21)N

Origin of Product

United States

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